molecular formula C15H10ClF3O3 B6411439 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261936-59-7

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411439
CAS RN: 1261936-59-7
M. Wt: 330.68 g/mol
InChI Key: GXSSWJGSVJCVDS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (2-CMTBA) is a chemical compound widely used for a number of scientific applications. It is a white crystalline solid, with a melting point of 140-142°C, and a density of 1.4 g/cm3. 2-CMTBA is a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the study of biochemical and physiological effects. It is also used in the synthesis of organic compounds, such as polymers and dyes.

Mechanism of Action

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is a reversible inhibitor of enzymes, meaning that it can both inhibit and activate enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable over a wide range of temperatures and pH levels. It is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, it is important to note that 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is a highly toxic compound, and should be handled with care.

Future Directions

The potential applications of 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are vast and varied. It could be used to study the effects of enzyme inhibition on various biological processes. It could also be used to synthesize new compounds for pharmaceutical and industrial applications. Additionally, it could be used to study the effects of environmental toxins on the human body. Finally, it could be used to develop new methods of drug delivery, such as nanomedicine.

Synthesis Methods

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step is the reaction of 2-chlorobenzoic acid with 2-methoxy-5-trifluoromethylphenol. This reaction is performed in an anhydrous solvent, such as acetonitrile, at a temperature of 80-90°C. The second step is the purification of the product, which is done by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)8-2-4-10(14(20)21)12(16)6-8/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSSWJGSVJCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692141
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-59-7
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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